molecular formula C19H24N4O5S B2486409 N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921524-42-7

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2486409
CAS RN: 921524-42-7
M. Wt: 420.48
InChI Key: UYJLVZWWLXFECI-UHFFFAOYSA-N
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Description

The compound of interest is a complex organic molecule that likely exhibits significant pharmacological or chemical properties due to its structural features, including multiple functional groups such as amide, thioether, and dimethoxyphenyl groups. These features suggest potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules like the specified compound often involves multi-step reactions, including the formation of amide bonds, introduction of cyclopropyl groups, and attachment of thioether functionalities. A similar approach can be seen in the synthesis of conformationally restricted analogues of histamine for receptor agonists, where cyclopropane units play a crucial role in the compound's activity by restricting its conformation (Kazuta et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their chemical reactivity and interaction with biological targets. Techniques like X-ray crystallography, NMR, and mass spectrometry are pivotal in elucidating the structure. For example, the confirmation of intermediate compounds in the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through single-crystal X-ray diffraction highlights the importance of structural analysis (Yu et al., 2014).

Chemical Reactions and Properties

The presence of functional groups like amides, thioethers, and ethers in the molecule suggests reactivity towards nucleophilic substitution, oxidation, and condensation reactions. These reactions could be exploited in further derivatization or modification of the compound to enhance its properties or to introduce new functionalities.

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and stability, would depend on its molecular structure. The presence of dimethoxyphenyl groups suggests potential for significant interactions with solvents, which could influence its solubility and applications in medicinal chemistry.

Chemical Properties Analysis

The compound's chemical properties, such as acidity or basicity (pKa), reactivity towards other chemical entities, and stability under various conditions, are crucial for its application in synthesis and pharmaceuticals. For instance, the determination of pKa values of related compounds helps in understanding their behavior in biological systems and can guide the design of compounds with optimized pharmacokinetic properties (Duran & Canbaz, 2013).

Scientific Research Applications

Metabolic and Synthetic Pathways

Metabolism of KR-31831 in Rats KR-31831, a compound structurally related to the specified chemical, undergoes metabolic transformations in rats, leading to the formation of several metabolites. Metabolic routes include N-dealkylation, conversion of acetal groups to hydroxymethyl groups, and N-acetylation at specific amino groups (Kim et al., 2005).

Synthesis of Antibacterial Agents A series of acetamide derivatives, including those structurally akin to the specified chemical, were synthesized and evaluated for their antibacterial activity. These compounds showed significant activity, highlighting the potential of such structures in developing new antibacterial agents (Ramalingam et al., 2019).

Antitumor and Anticancer Applications

Antitumor Activity of Benzothiazole Derivatives Benzothiazole derivatives bearing heterocyclic rings and structurally similar to the specified chemical were synthesized and evaluated for their antitumor activity. Notably, certain compounds demonstrated considerable activity against various cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Yurttaş et al., 2015).

Anticancer Screening of Imidazothiadiazole Analogs A series of imidazothiadiazole analogs, related in structure to the specified chemical, were synthesized and screened for anticancer activity. These compounds showed significant cytotoxic results against specific cancer cell lines, emphasizing the relevance of such compounds in cancer research (Abu-Melha, 2021).

Catalysis and Chemical Synthesis

Manganese(II) Complexes for Alkene Epoxidation Acetamide derivatives with imidazole rings, similar to the queried chemical, were used to create manganese(II) complexes that served as catalysts in alkene epoxidation. The use of these complexes in catalytic processes illustrates the versatility of such compounds in chemical synthesis (Serafimidou et al., 2008).

properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-27-14-5-6-16(28-2)15(7-14)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLVZWWLXFECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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